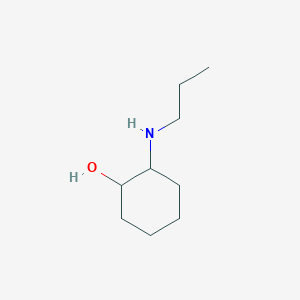
2-(Propylamino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylamino)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a propylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)cyclohexan-1-ol typically involves the amination of cyclohexanone derivatives. One common method is the catalytic asymmetric amination of 1,2-epoxycyclohexane with propylamine. This reaction can be catalyzed by various organometallic complexes, such as titanium, scandium, cobalt, zinc, magnesium, and niobium . The reaction conditions often include the use of a low-toxicity catalyst, such as soluble soybean polysaccharide, to achieve good enantiomeric selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production method.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols and cyclohexanamines.
Aplicaciones Científicas De Investigación
2-(Propylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceutical agents.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylamino)cyclohexan-1-ol: This compound features a phenylamino group instead of a propylamino group.
2-(Cyclopropylamino)cyclohexan-1-ol: This compound has a cyclopropylamino group in place of the propylamino group.
Uniqueness
2-(Propylamino)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology and related fields .
Propiedades
| 66179-67-7 | |
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2-(propylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3 |
Clave InChI |
SXOCCHYQGUFUDW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


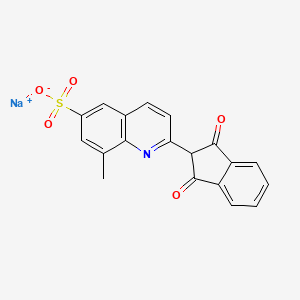
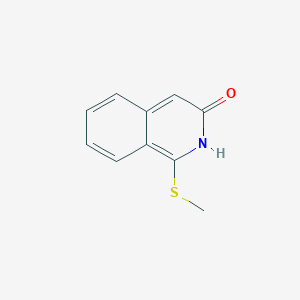
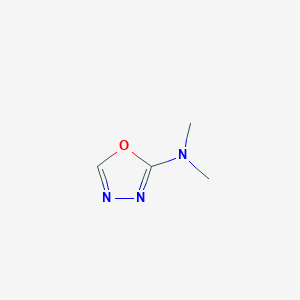

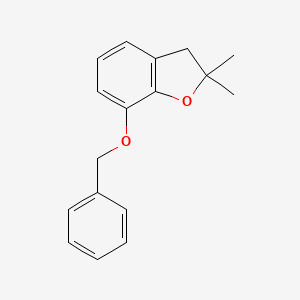




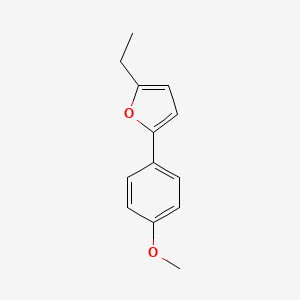
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
